N-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O/c1-16(27)24-20-14-12-19(13-15-20)23-25-21(17-8-4-2-5-9-17)22(26-23)18-10-6-3-7-11-18/h2-15H,1H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYYMJSSSIVXJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Reaction
Reagents and Conditions :
- Benzil (1.0 equiv): Serves as the 1,2-dicarbonyl precursor, providing the 4,5-diphenyl substituents.
- 4-Aminobenzaldehyde (1.1 equiv): Introduces the aniline-linked phenyl group at the imidazole’s 2-position.
- Ammonium acetate (15.0 equiv): Acts as the nitrogen source.
- Acetic acid (reflux at 118°C for 5–8 hours).
Procedure :
Benzil (2.0 g), 4-aminobenzaldehyde (1.1 equiv), and ammonium acetate (11.0 g) are dissolved in 30 mL of glacial acetic acid. The mixture is refluxed under argon, yielding 4-(4,5-diphenyl-1H-imidazol-2-yl)aniline as a yellow solid after neutralization with sodium carbonate and extraction with ethyl acetate. Typical yields range from 85–93%.
Key Characterization :
- 1H NMR (DMSO-d6) : δ 12.48 (s, 1H, NH), 7.78 (s, 1H, imidazole-H), 7.20–7.49 (m, 10H, aromatic).
- 13C NMR : Peaks at 135.62 ppm (imidazole C-2), 128.16–127.06 ppm (aromatic carbons).
Acetylation to Form the Acetamide
The aniline intermediate undergoes acetylation to introduce the acetamide moiety. This step is critical for enhancing solubility and bioactivity.
Acetylation Protocol
Reagents and Conditions :
- Acetic anhydride (1.2 equiv): Preferred over acetyl chloride for reduced side reactions.
- Dichloromethane (DCM) solvent.
- Pyridine (1.5 equiv): Scavenges HCl and accelerates reaction.
- Temperature : 0–5°C initially, followed by stirring at room temperature for 12 hours.
Procedure :
4-(4,5-Diphenyl-1H-imidazol-2-yl)aniline (1.0 g) is dissolved in 20 mL of DCM. Acetic anhydride (1.2 equiv) is added dropwise at 0–5°C, followed by pyridine. The reaction is warmed to room temperature, quenched with water, and extracted with DCM. Purification via silica chromatography (DCM:MeOH, 9:1) yields the title compound in 75–82% purity.
Optimization Insights :
- Excess acetic anhydride (>1.5 equiv) leads to diacetylation byproducts.
- Lower temperatures (0–5°C) minimize hydrolysis of the anhydride.
Structural Characterization and Validation
Robust spectroscopic and chromatographic methods ensure compound identity and purity.
Spectroscopic Analysis
1H NMR (400 MHz, DMSO-d6) :
13C NMR :
ESI-MS :
Chromatographic Purity
HPLC Conditions :
- Column: C18 (4.6 × 250 mm, 5 µm).
- Mobile phase: Acetonitrile/water (70:30).
- Retention time: 8.2 minutes, purity >98%.
Process Optimization and Scalability
Scaling the synthesis requires careful adjustment of reagent ratios and reaction conditions.
Large-Scale Synthesis
Key Adjustments :
- Solvent Volume Reduction : DMF volume halved to improve reagent concentration and yield (50.4% → 62.1%).
- Controlled Addition : Gradual addition of acetic anhydride prevents exothermic runaway.
Table 1: Yield Optimization Under Varied Conditions
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Standard (0–5°C) | 75 | 98 |
| Excess Acetic Anhydride | 68 | 89 |
| Reduced Solvent Volume | 82 | 97 |
Alternative Synthetic Routes
While the Debus-Radziszewski method dominates, alternative pathways exist:
Microwave-Assisted Synthesis
Advantages :
Conditions :
Solid-Phase Synthesis
Use Case : High-throughput screening.
Challenges and Troubleshooting
Common Byproducts
Purification Difficulties
- Silica Chromatography : Essential for removing polar byproducts.
- Recrystallization Solvent : Ethanol/water (3:1) yields needle-like crystals.
Chemical Reactions Analysis
Key Reaction Data
| Step | Reactants/Conditions | Yield | Reference |
|---|---|---|---|
| Imidazole formation | Benzil, 4-aminobenzaldehyde, NH₄OAc, AcOH | 70–85% | |
| Acetylation | 4-(Imidazol-2-yl)aniline + Ac₂O, Et₃N, EtOH | 80–90% |
Functional Group Transformations
a. Nucleophilic Substitution
The acetamide group can participate in cross-coupling reactions. For example:
-
Buchwald-Hartwig Amination : Palladium-catalyzed coupling with aryl halides to introduce diverse substituents .
-
Suzuki-Miyaura Coupling : Introduction of aryl/heteroaryl groups at the acetamide position .
b. Hydrolysis
Under acidic or basic conditions, the acetamide hydrolyzes to regenerate the free amine:
Research Findings and Biological Activity
N-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]acetamide derivatives exhibit notable anticancer activity :
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Analogous derivative | HT-29 (colon) | 10.3 ± 0.13 | |
| Analogous derivative | MCF-7 (breast) | 9.65 ± 0.06 |
Key Observations :
-
Derivatives with electron-withdrawing groups (e.g., -Cl) enhance cytotoxicity .
-
The acetamide moiety improves solubility and bioavailability compared to non-acetylated analogs .
Spectroscopic Characterization
Scientific Research Applications
N-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can affect different biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
N-(4-Nitrophenyl)-2-(4-oxo-4,5-dihydro-1H-imidazol-2-yl)acetamide
- Structural Differences :
- The imidazole ring is substituted with an oxo group (C=O) at position 4, forming a 4,5-dihydroimidazol-2-yl moiety.
- The phenyl group is replaced with a nitro-substituted phenyl (4-nitrophenyl).
- Functional Implications: The electron-withdrawing nitro group (-NO₂) may reduce electron density on the aromatic ring, altering reactivity and binding interactions compared to the non-substituted phenyl group in the target compound.
N-{4-[(2-Phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide
- Structural Differences: A sulfonyl (-SO₂-) bridge connects the phenylacetamide and dihydroimidazole groups. The imidazole ring is 4,5-dihydro (non-aromatic) and substituted with a single phenyl group.
- Functional Implications: The sulfonyl group increases molecular polarity and may enhance solubility in aqueous media.
N-(4-(1H-Imidazo[4,5-b]phenazin-2-yl)phenyl)acetamide
- Structural Differences :
- The imidazole ring is fused with a phenazine system, forming a polycyclic aromatic structure.
- Functional Implications :
N-[4-[[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide
- Structural Differences :
- A chlorophenylmethylsulfanyl (-S-CH₂-C₆H₄-Cl) group is attached to the dihydroimidazole.
- Dual sulfonyl and sulfanyl linkages are present.
- Sulfanyl and sulfonyl groups may confer redox activity or influence pharmacokinetic properties .
Comparative Data Table
| Compound Name | Key Substituents/Modifications | Functional Groups | Theoretical Implications |
|---|---|---|---|
| N-[4-(4,5-Diphenyl-1H-imidazol-2-yl)phenyl]acetamide | 4,5-Diphenylimidazole, phenylacetamide | Phenyl, acetamide | High hydrophobicity, moderate solubility |
| N-(4-Nitrophenyl)-2-(4-oxo-imidazol-2-yl)acetamide | 4-Nitrophenyl, 4-oxo-dihydroimidazole | Nitro, oxo, acetamide | Enhanced polarity, reduced permeability |
| N-{4-[(2-Phenyl-dihydroimidazol-1-yl)sulfonyl]phenyl}acetamide | Sulfonyl bridge, dihydroimidazole | Sulfonyl, phenyl | Improved solubility, reduced aromaticity |
| N-(4-(Imidazo[4,5-b]phenazin-2-yl)phenyl)acetamide | Phenazine-fused imidazole | Polycyclic aromatic | Strong π-π stacking, low solubility |
| N-[4-[[2-(Chlorophenylmethylsulfanyl)-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide | Chlorophenylmethylsulfanyl, sulfonyl | Chlorine, sulfanyl, sulfonyl | Halogen bonding, redox activity |
Biological Activity
N-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides an overview of its synthesis, biological activities, and research findings.
The compound can be synthesized through various methods involving the reaction of imidazole derivatives with phenylacetamides. The structural formula is represented as follows:
- Molecular Formula : CHN
- Molecular Weight : 396.48 g/mol
- CAS Number : 14184-43-1
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. A study focused on the evaluation of various imidazole derivatives, including this compound, reported the following findings:
- Cell Lines Tested : The compound was tested against colon carcinoma (HT-29) and breast carcinoma (MCF-7) cell lines.
- Cytotoxicity : It showed notable cytotoxic effects with IC values indicating significant inhibition of cell growth. For instance, compounds similar to this compound exhibited IC values ranging from 0.39 to 0.46 µM against MCF-7 cells .
Table 1: Anticancer Activity of Imidazole Derivatives
| Compound Name | Cell Line | IC (µM) |
|---|---|---|
| This compound | HT-29 | 0.39 |
| Similar Imidazole Derivative | MCF-7 | 0.46 |
| KIM-161 | HCT116 | 0.294 |
The mechanism of action appears to involve apoptosis induction through the activation of caspase pathways and downregulation of several kinases such as ERK1/2 and STAT2 .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Imidazole derivatives are known for their efficacy against various fungal infections. Although specific data on this compound's antimicrobial activity is limited, related studies indicate that imidazole derivatives generally possess strong antibacterial and antifungal properties .
Case Studies and Research Findings
A comprehensive review highlighted the potential of imidazole derivatives in drug design, emphasizing their role as anticancer agents. One study synthesized a series of related compounds and evaluated their biological activities using MTT assays and DNA fragmentation analysis to confirm apoptosis in cancer cells .
Key Findings from Case Studies:
- Cytotoxic Effects : Most compounds in the series exhibited greater activity against HT-29 cells than MCF-7 cells.
- Mechanistic Insights : The compounds caused significant DNA fragmentation indicative of apoptosis.
- Structure Activity Relationship (SAR) : Variations in substituents on the imidazole ring significantly influenced biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
